(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid
Overview
Description
(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H9BFNO3 and its molecular weight is 196.97 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, in general, are known to be used in the suzuki–miyaura cross-coupling reaction , which is a type of palladium-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst . This process, known as transmetalation, forms a new palladium-carbon bond . The palladium then undergoes reductive elimination, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key step in many synthetic pathways, particularly in the synthesis of biologically active compounds . The exact biochemical pathways affected by (2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid would depend on the specific context of its use.
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki–Miyaura cross-coupling reaction . This can enable the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of this compound, like other boronic acids, can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction is known to be tolerant of a wide range of functional groups and can be carried out under mild conditions . .
Biochemical Analysis
Biochemical Properties
(2-Fluoro-4-(methylcarbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases and other enzymes that interact with boronic acid groups. This compound forms reversible covalent bonds with the active site serine residues of these enzymes, leading to their inhibition. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing its biochemical properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, it can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of target proteins. Furthermore, this compound can impact gene expression by affecting transcription factors and other regulatory proteins, ultimately influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of reversible covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction is facilitated by the boronic acid group, which can form a tetrahedral intermediate with the serine residue of serine proteases. Additionally, this compound can bind to other biomolecules through hydrogen bonding and hydrophobic interactions, further modulating their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and altered cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point for enzyme inhibition .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels. Additionally, this compound can interact with cofactors such as NADH and ATP, further modulating metabolic pathways and cellular energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The distribution of this compound can also be influenced by its hydrophobic and hydrophilic properties, affecting its accumulation in different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on enzyme activity, gene expression, and cellular metabolism .
Properties
IUPAC Name |
[2-fluoro-4-(methylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BFNO3/c1-11-8(12)5-2-3-6(9(13)14)7(10)4-5/h2-4,13-14H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYRVOIKGOQNAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)NC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201830 | |
Record name | B-[2-Fluoro-4-[(methylamino)carbonyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-23-3 | |
Record name | B-[2-Fluoro-4-[(methylamino)carbonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874289-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[2-Fluoro-4-[(methylamino)carbonyl]phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701201830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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